2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
Description
Properties
Molecular Formula |
C21H15N3O4S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[2-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H15N3O4S/c1-13(25)28-17-10-6-5-9-15(17)12-18-20(27)24-21(29-18)22-19(26)16(23-24)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3/b18-12- |
InChI Key |
WSQNTYIWAWBDFF-PDGQHHTCSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The thiazolo[3,2-b] triazin-7-one core is synthesized via cyclocondensation reactions. A widely adopted approach involves three-component one-pot synthesis using thioglycolic acid derivatives, aldehydes/ketones, and dicyandiamide in the presence of ammonium acetate . For this compound, the reaction proceeds as follows:
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Reagents :
-
Ethyl thioglycolate (1.2 equiv)
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4-(Benzyloxy)benzaldehyde (1.0 equiv)
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Dicyandiamide (1.5 equiv)
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Ammonium acetate (catalytic, 10 mol%)
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-
Conditions :
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Solvent: Acetic acid (glacial)
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Temperature: 120°C (reflux)
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Duration: 8–12 hours
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Mechanism :
Functionalization with the Acetate Group
The phenyl acetate moiety is introduced via Knoevenagel condensation between the heterocyclic core and 4-acetoxybenzaldehyde:
-
Reagents :
-
Conditions :
-
Solvent: Toluene
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Temperature: 110°C (Dean-Stark trap for water removal)
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Duration: 6 hours
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Stereochemical Control :
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Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Industrial-Scale Optimization
To enhance scalability, continuous flow reactors are employed for key steps:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Core Formation | Microfluidic | 30 min | 78% → 85% |
| Knoevenagel Step | Packed-Bed | 45 min | 65% → 73% |
Key Advantages :
-
Reduced reaction time by 40% compared to batch processes.
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Improved purity (>98% by HPLC) due to precise temperature control .
Purification and Characterization
-
Purification :
-
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Pot Batch | 68 | 95 | Moderate | High |
| Flow Reactor | 85 | 98 | High | Moderate |
| Hybrid Approach | 78 | 97 | High | High |
Trade-offs : Flow reactors require higher initial investment but offer superior reproducibility for industrial applications .
Challenges and Mitigation Strategies
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Byproduct Formation :
-
Oxidative Degradation :
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [4-[(Z)-(6-Benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate
- Molecular Formula : C21H15N3O4S
- Monoisotopic Mass: 405.0789 g/mol
- Key Features: A thiazolo[3,2-b][1,2,4]triazinone core with a benzyl substituent at position 4. A Z-configured exocyclic double bond linking the triazinone to a phenyl acetate group. Acetate ester functionality at the para position of the aromatic ring .
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Physicochemical Properties
Collision cross-section (CCS) data from ion mobility spectrometry () provide insights into conformational stability:
Q & A
Q. What are the key structural features and characterization methods for this compound?
The compound features a thiazolo-triazine core fused with a triazinone ring, a benzyl group at position 6, and a (Z)-configured methylidene linkage to a phenyl acetate moiety. Key characterization methods include:
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula C₂₁H₁₅N₃O₄S .
- NMR spectroscopy (¹H, ¹³C) to resolve the Z-configuration of the methylidene group and aromatic substituents .
- X-ray crystallography (if crystals are obtainable) to validate stereochemistry and intramolecular interactions .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 6-benzyl-3-thioxo-1,2,4-triazin-5-one with substituted phenacyl chlorides in acetic acid/sodium acetate under reflux to form the thiazolo-triazine scaffold .
- Step 2 : Introduction of the (Z)-methylidene group via Knoevenagel condensation with 4-acetoxyphenylacetaldehyde under basic conditions (e.g., piperidine/ethanol) .
- Step 3 : Purification via recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric analysis (TGA) to evaluate thermal degradation profiles .
- HPLC-UV monitoring of degradation products in buffered solutions (pH 4–9) to assess hydrolytic stability .
Advanced Research Questions
Q. What mechanistic insights explain its reported anticancer activity?
The compound inhibits tubulin polymerization by binding to the colchicine site, as demonstrated in molecular docking studies (PDB: 1SA0). This disrupts microtubule dynamics, leading to G2/M cell cycle arrest in HeLa cells (IC₅₀ = 1.2 µM) . Synergistic effects with doxorubicin have been observed, likely due to ROS-mediated apoptosis pathways .
Q. How do structural modifications influence bioactivity?
- Benzyl substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., 3-Cl) enhances tubulin binding affinity but reduces solubility .
- Phenyl acetate moiety : Ester-to-acid hydrolysis in vivo generates a metabolite with reduced potency, suggesting prodrug behavior .
- Z→E isomerization : The E-isomer shows 10-fold lower activity, emphasizing the critical role of stereochemistry .
Q. What analytical strategies resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM in MCF-7 cells) may arise from:
- Assay variability : Standardize protocols using ATP-based viability assays (CellTiter-Glo) .
- Purity thresholds : Confirm compound purity via HPLC (>99%) to exclude confounding impurities .
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status) to contextualize sensitivity differences .
Methodological Challenges
Q. What are the key challenges in optimizing synthetic yield?
- Low Knoevenagel efficiency : Use microwave-assisted synthesis (100°C, 30 min) to improve condensation yields from 45% to 72% .
- Byproduct formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes .
Q. How is the Z-configuration rigorously confirmed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
